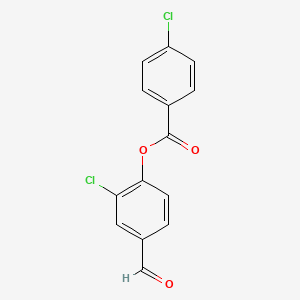

2-chloro-4-formylphenyl 4-chlorobenzoate

Description

2-Chloro-4-formylphenyl 4-chlorobenzoate is a substituted benzoate ester featuring two distinct aromatic rings. The phenyl group attached to the ester oxygen is substituted with a chlorine atom at position 2 and a formyl group (-CHO) at position 2. The benzoate moiety carries a chlorine atom at position 4 (Figure 1). This compound’s structure combines electron-withdrawing substituents (chlorine and formyl) that influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

(2-chloro-4-formylphenyl) 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O3/c15-11-4-2-10(3-5-11)14(18)19-13-6-1-9(8-17)7-12(13)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAODFTWYSAEDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)C=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 2-Chloro-6-ethoxy-4-formylphenyl 2-Chlorobenzoate (C₁₆H₁₂Cl₂O₄)

- Structural Differences : The phenyl group has an ethoxy (-OCH₂CH₃) substituent at position 6 instead of hydrogen, and the benzoate moiety carries chlorine at position 2 .

- Impact : The ethoxy group is electron-donating, increasing electron density on the phenyl ring compared to the target compound. This enhances solubility in polar solvents but may reduce electrophilic reactivity.

- Molecular Weight : 339.17 g/mol (vs. 278.66 g/mol for the target compound), reflecting the ethoxy group’s contribution .

(b) 2-Chloro-4-formylphenyl 2-Fluorobenzoate (C₁₄H₈ClFO₃)

- Structural Differences : The benzoate moiety substitutes fluorine at position 2 instead of chlorine .

- Impact : Fluorine’s stronger electron-withdrawing nature increases the benzoate’s electrophilicity compared to chlorine. This may accelerate hydrolysis or nucleophilic substitution reactions.

- Molecular Weight : 278.66 g/mol, identical to the target compound due to similar substituent masses .

(c) 4-Formylphenyl 2-Chlorobenzoate (C₁₄H₉ClO₃)

- Structural Differences : The phenyl group lacks the chlorine at position 2, and the benzoate has chlorine at position 2 instead of 4 .

- Molecular Weight : 260.67 g/mol (lower than the target compound) .

(d) 4-Chlorobenzyl 4-Chlorobenzoate (C₁₄H₁₀Cl₂O₂)

Physicochemical Properties and Reactivity

Table 1: Comparative Physicochemical Data

Reactivity Insights :

- The target compound’s 4-formyl group is susceptible to nucleophilic addition (e.g., forming hydrazones or oximes), while the 2-chloro substituent may participate in coupling reactions (e.g., Suzuki-Miyaura) if activated.

- Fluorine substitution in the benzoate (as in 2-F-Bz) increases resistance to hydrolysis compared to chlorine due to stronger C-F bonds .

- Ethoxy groups (as in C₁₆H₁₂Cl₂O₄) enhance solubility in organic solvents like ethanol or DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.